N-[3-(Aminomethyl)cyclopentyl]propanamide is a chemical compound characterized by its unique structure and potential applications in scientific research. The compound has the molecular formula and a molecular weight of approximately 170.25 g/mol. Its systematic name reflects the presence of an aminomethyl group attached to a cyclopentyl moiety, which is further connected to a propanamide structure. This compound is cataloged under the CAS number 1784248-45-8, indicating its recognition in chemical databases.
N-[3-(Aminomethyl)cyclopentyl]propanamide can be sourced from various chemical suppliers and is classified as an amide due to the presence of the amide functional group (). It falls within the category of organic compounds that possess both amine and carbonyl functionalities, making it relevant in medicinal chemistry and drug development.
The synthesis of N-[3-(Aminomethyl)cyclopentyl]propanamide typically involves several key steps:
The reaction conditions often require solvents such as dichloromethane and may utilize catalysts like triethylamine to facilitate the formation of the amide bond .
The molecular structure of N-[3-(Aminomethyl)cyclopentyl]propanamide can be represented by its skeletal formula, which highlights the arrangement of atoms:
The InChI representation for this compound is provided as follows: InChI=1S/C9H17N2O/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11) .
N-[3-(Aminomethyl)cyclopentyl]propanamide can participate in various chemical reactions:
The mechanism of action for N-[3-(Aminomethyl)cyclopentyl]propanamide primarily involves its interaction with biological targets through its amide and amino functionalities. The compound may act as a ligand for specific receptors or enzymes, influencing biochemical pathways.
While specific data on its mechanism is limited, compounds with similar structures often exhibit activity related to neurotransmitter modulation or enzyme inhibition. Further studies are required to elucidate its precise biochemical interactions.
Relevant physical properties such as density and boiling point are yet to be thoroughly characterized for this specific compound.
N-[3-(Aminomethyl)cyclopentyl]propanamide has potential applications in various fields:
The unique structural attributes of this compound position it as a candidate for further exploration in drug discovery and development initiatives .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2